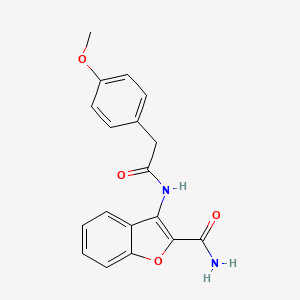

3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide

Vue d'ensemble

Description

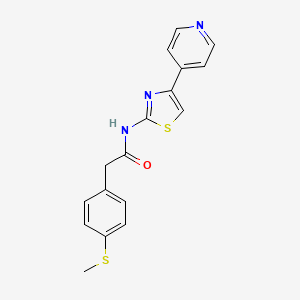

“3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

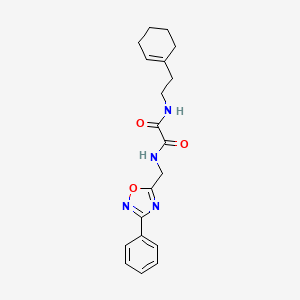

The molecular formula of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is C18H16N2O5. The benzofuran moiety is a key component of many biologically active natural and synthetic heterocycles .Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This could potentially be relevant to the chemical reactions involving “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide”.Physical And Chemical Properties Analysis

The molecular weight of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is 340.335. Further physical and chemical properties specific to this compound were not found in the search results.Applications De Recherche Scientifique

Neuroscience: Enhancement of O-GlcNAcylation

This compound has been studied for its role in enhancing O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This process is crucial for the survival of cells and tissues, particularly in the brain where it may improve neuronal tolerance to ischemia.

Antibacterial Research: Novel Furan Derivatives

In the realm of antibacterial research, furan derivatives, including this compound, are being explored for their potential to combat microbial resistance . The inclusion of the furan nucleus in synthetic techniques is a key strategy in developing new drugs with antibacterial properties.

Bioenergetics: Mitochondrial Homeostasis

The compound is involved in research related to mitochondrial homeostasis. It has been shown that modifications like O-GlcNAcylation can improve mitochondrial function and bioenergy, which is essential for cellular health and combating diseases related to mitochondrial dysfunction .

Pharmacology: Therapeutic Applications

In pharmacology, the compound is part of a broader class of benzofuran derivatives that exhibit a range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Cellular Stress Response: Neuroprotection

Studies have indicated that compounds like 3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide can confer neuroprotection by regulating local glucose metabolism and improving the cellular stress response, particularly in models of cerebral ischemic injury .

Mitochondrial Apoptosis Pathway Inhibition

Research has also focused on the compound’s ability to inhibit the mitochondrial apoptosis pathway. This is significant in preventing cell death in various pathological conditions, including neurodegenerative diseases and ischemic injuries .

Orientations Futures

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents .

Propriétés

IUPAC Name |

3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWMDYXUUYOKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325664 | |

| Record name | 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[[2-(4-Methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

CAS RN |

898354-81-9 | |

| Record name | 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2872325.png)

![Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2872329.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2872333.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)